TBC3711

概要

説明

準備方法

TBC-3711の合成には、中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。 重要な中間体の1つは2-チオフェンカルボキサミドであり、その後、一連の反応によって修飾されてさまざまな官能基が導入されます . TBC-3711の工業生産方法は、一般に、これらの合成経路を最適化して、高収率と高純度を実現します。 母液調製法は、薬剤2mgをジメチルスルホキシド(DMSO)50μLに溶解して40mg/mLの濃度にすることからなります .

化学反応の分析

TBC-3711は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、TBC-3711の酸化は、スルホキシドとスルホンを形成し、還元はチオールとアミンを生成する可能性があります .

科学研究への応用

化学では、エンドセリン受容体拮抗作用のメカニズムを研究するためのモデル化合物として使用されます . 生物学では、TBC-3711は、エンドトキシン血症誘発性の微小循環障害と腎髄質の虚血を軽減することが示されています . 医学では、血行動態と右心肥大を改善することで、肺高血圧の治療に治療効果を示しています .

科学的研究の応用

Key Characteristics

- Selectivity : TBC3711 exhibits over 441,000-fold selectivity for the endothelin-A receptor compared to the endothelin-B receptor .

- Bioavailability : It has an oral bioavailability of approximately 100% in animal studies and over 80% in humans .

- Potency : The compound demonstrates a high potency with an IC50 value of 0.08 nM against the endothelin-A receptor .

Pulmonary Hypertension

Research indicates that this compound significantly improves hemodynamics in models of monocrotaline-induced pulmonary hypertension. In a study involving rats, treatment with this compound resulted in:

- Reduced Right Ventricular Hypertrophy : The right ventricular to left ventricular plus septum ratio decreased significantly from 0.61 in the placebo group to 0.41 in the this compound group .

- Improved Hemodynamics : Total pulmonary resistance was notably reduced from 5.98 mmHg × min × ml⁻¹ × 100 g BW in the placebo group to 3.10 mmHg × min × ml⁻¹ × 100 g BW with this compound .

- Enhanced Oxygenation : The oxygenation index improved significantly from 320 mmHg in the placebo group to 477 mmHg in the treated group .

Neonatal Hypoxia

This compound has also been studied for its effects on neonatal hypoxia. In neonatal piglets exposed to hypoxia, administration of this compound helped mitigate the adverse effects on pulmonary circulation, suggesting its potential role in treating hypoxic conditions in newborns .

Cardiovascular Diseases

The compound's ability to modulate vascular tone makes it a candidate for various cardiovascular diseases where endothelin plays a critical role. Its application extends to conditions such as heart failure and chronic obstructive pulmonary disease (COPD), where endothelin-mediated pathways are implicated.

Case Study Summary Table

作用機序

TBC-3711は、血管の収縮と血管壁の平滑筋の成長の強力な媒介物質であるエンドセリンの作用を選択的に阻害することによって効果を発揮します . それはエンドセリンB受容体と比較して10万倍以上の選択性を持ち、エンドセリンA受容体に非常に選択的です . エンドセリンA受容体を阻害することにより、TBC-3711はエンドセリンの血管収縮作用と増殖作用を防ぎ、血圧を下げて血管機能を改善します .

類似の化合物との比較

TBC-3711は、エンドセリンA受容体拮抗薬として、その高い選択性と効力においてユニークです。 シタキセントンナトリウム(THELIN)やボセンタンなどの他のエンドセリン拮抗薬よりも選択性と効力が優れています . 類似の化合物には、アンブリセンタンやマシテンタンなどの他のエンドセリン受容体拮抗薬が含まれ、これもエンドセリンA受容体を標的としますが、選択性、効力、薬物動態特性が異なる場合があります .

類似化合物との比較

TBC-3711 is unique in its high selectivity and potency as an endothelin A receptor antagonist. It is more selective and potent than other endothelin antagonists such as sitaxsentan sodium (THELIN) and bosentan . Similar compounds include other endothelin receptor antagonists like ambrisentan and macitentan, which also target the endothelin A receptor but may differ in their selectivity, potency, and pharmacokinetic properties .

生物活性

TBC3711, a selective endothelin-A receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of pulmonary hypertension (PH). This article delves into the biological activity of this compound, supported by various research findings and case studies.

This compound operates by blocking the action of endothelin-1 (ET-1), a potent vasoconstrictor that plays a significant role in vascular remodeling and smooth muscle proliferation. By selectively antagonizing the endothelin-A receptor (ETA), this compound reduces vasoconstriction and promotes vasodilation, which is crucial in managing conditions such as pulmonary arterial hypertension (PAH) and other cardiovascular diseases .

Study Overview

A pivotal study investigated the efficacy of this compound in a monocrotaline-induced model of pulmonary hypertension in rats. The primary outcomes measured included hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling .

Key Findings

- Hemodynamic Improvements : Treatment with this compound resulted in a significant reduction in total pulmonary resistance (TPR) from 5.98 ± 1.03 mmHg × min × ml⁻¹ × 100 g BW in the placebo group to 3.10 ± 0.29 mmHg × min × ml⁻¹ × 100 g BW .

- Right Ventricular Function : Tricuspid annular plane systolic excursion (TAPSE), an indicator of right ventricular function, improved from 1.59 ± 0.14 mm to 2.51 ± 0.06 mm following this compound treatment .

- Pulmonary Vascular Remodeling : The number of fully muscularized vessels decreased significantly from 63.2 ± 1.8% in the placebo group to 18.9 ± 1.5% in the this compound-treated group, indicating a reversal of pathological remodeling .

Comparative Selectivity and Potency

This compound exhibits over 100,000-fold selectivity for ETA receptors compared to endothelin-B receptors (ETB), making it a more potent option than existing treatments like sitaxentan . This high selectivity is crucial for minimizing side effects associated with non-selective endothelin receptor antagonists.

Neonatal Hypoxia Model

In another study involving neonatal piglets exposed to hypoxia, this compound was administered from day three to day fourteen postnatally. The results indicated:

- Reduced Right Ventricular Hypertrophy : The right ventricle to left ventricle plus septum weight ratio decreased significantly from 0.60 ± 0.06 to lower values post-treatment.

- Improved Pulmonary Artery Pressure : Pulmonary artery pressure was reduced to approximately 20.0 ± 4.8 mmHg with this compound treatment .

These findings suggest that this compound not only alleviates established pulmonary hypertension but may also prevent its progression under hypoxic conditions.

Summary of Research Findings

特性

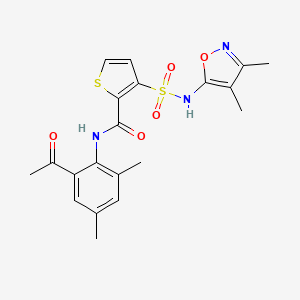

IUPAC Name |

N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYNHDZSSDUYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190904 | |

| Record name | TBC 3711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

TBC3711 is a small molecule that blocks the action of endothelin, a potent mediator of blood vessel constriction and growth of smooth muscle in vascular walls. It is a next-generation endothelin A antagonist which possesses high oral bioavailability and is more selective and potent than THELIN(tm) (sitaxsentan sodium) Encysive's oral treatment for pulmonary arterial hypertension. TBC3711 is greater than 100,000-fold selective in the targeting of the endothelin A receptor versus the endothelin B receptor. | |

| Record name | TBC-3711 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

349453-49-2, 374680-51-0 | |

| Record name | TBC-3711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349453492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBC 3711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374680510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBC-3711 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TBC 3711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBC-3711 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP0YZR82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。